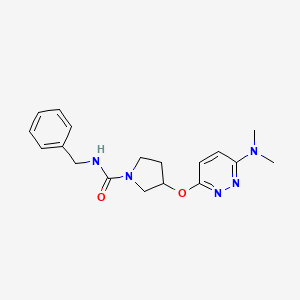

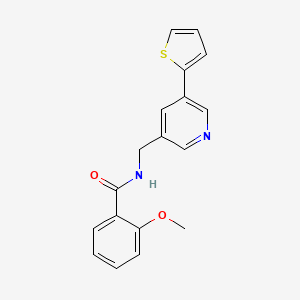

![molecular formula C9H13N3O B2659042 2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol CAS No. 2197892-53-6](/img/structure/B2659042.png)

2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Biological Activity

2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol and its derivatives have been synthesized and evaluated for various biological activities. These compounds have shown potential in acting as antagonists at NMDA receptor sites, demonstrating significant anticonvulsant activities in models like audiogenic DBA/2 mice. This suggests their utility in neurological research, especially concerning excitatory amino acid receptors and the development of treatments for conditions like epilepsy (Gaoni et al., 1994).

Antimicrobial Applications

Compounds derived from this compound have shown promising antimicrobial activities. Specifically, certain indole-containing derivatives evaluated against a panel of pathogenic strains of bacteria and yeast have displayed strong antimicrobial properties. This opens avenues for the compound's application in the development of new antimicrobial agents, highlighting its importance in combating infectious diseases (Behbehani et al., 2011).

Antitumor and Antimitotic Applications

Research on cytokinin-derived cyclin-dependent kinase inhibitors has identified compounds related to this compound, such as olomoucine, that exhibit strong inhibitory effects on p34cdc2/cyclin B kinase. These findings suggest the compound's derivatives could be pivotal in the development of new antitumor and antimitotic drugs, offering a new class of medications for cancer treatment (Havlícek et al., 1997).

Chemical Synthesis and Polymerization

This compound derivatives have been utilized in the synthesis of various heterocyclic substances, displaying significant roles in chemical synthesis, including the formation of cyclobutane rings through photo-polymerization. This process is of particular interest in material science for creating novel polymers and materials with potential applications in various industries (Sasada et al., 1971).

Expanding the Genetic Alphabet

The derivatives of this compound have been explored for their potential to expand the genetic alphabet. These studies focus on incorporating such derivatives as base analogs into oligonucleotides, aiming at creating nonstandard base pairs with unique hydrogen bonding patterns. This research holds significant promise for genetic engineering and synthetic biology, offering tools for the design of novel genetic sequences with enhanced functionalities (von Krosigk & Benner, 2004).

Properties

IUPAC Name |

2-[(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6-4-10-5-9(11-6)12-7-2-3-8(7)13/h4-5,7-8,13H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRDYLZIBNDESX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)NC2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2658959.png)

![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658961.png)

![1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2658964.png)

![Lithium;2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B2658969.png)

![Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2658972.png)

![2-Acetamido-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2658974.png)

![2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2658975.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2658977.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2658978.png)